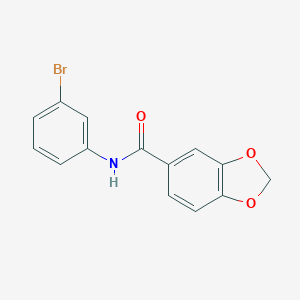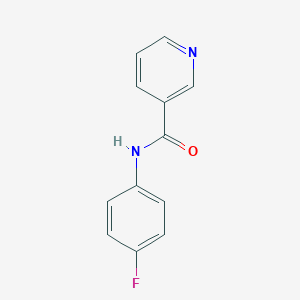
N-(4-fluorophenyl)pyridine-3-carboxamide
Vue d'ensemble
Description
N-(4-fluorophenyl)pyridine-3-carboxamide, also known as 'FN-3', is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. FN-3 is a member of the pyridine carboxamide family, which has been extensively studied for its pharmacological properties. The purpose of
Mécanisme D'action
The mechanism of action of FN-3 is not fully understood. However, it has been reported to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and protein kinase C (PKC). COX-2 is an enzyme that is involved in the production of pro-inflammatory cytokines, while PKC is involved in the regulation of cell growth and differentiation. By inhibiting these enzymes, FN-3 may exert its anti-inflammatory and anti-cancer effects.
Effets Biochimiques Et Physiologiques
FN-3 has been reported to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). It has also been reported to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase. In addition, FN-3 has been shown to improve insulin sensitivity and glucose uptake in diabetic animal models.
Avantages Et Limitations Des Expériences En Laboratoire
FN-3 has several advantages for lab experiments. It is relatively easy to synthesize and has high purity. It has also been shown to have low toxicity and is well-tolerated in animal models. However, there are some limitations to using FN-3 in lab experiments. Its mechanism of action is not fully understood, and more research is needed to elucidate its pharmacological properties. In addition, the optimal dosage and administration route of FN-3 have not been established.
Orientations Futures
There are several future directions for the research on FN-3. One area of interest is its potential as a therapeutic agent for cancer and inflammation. Further studies are needed to determine the optimal dosage and administration route of FN-3 for these conditions. Another area of interest is its potential as a treatment for diabetes. More research is needed to elucidate its mechanism of action and determine its efficacy in human trials. Additionally, the development of new synthetic methods for FN-3 may lead to improved yields and purity, which could facilitate its use in future research.
Applications De Recherche Scientifique
FN-3 has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic properties. FN-3 has been reported to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, FN-3 has been reported to improve insulin sensitivity and glucose uptake in diabetic animal models.
Propriétés
Numéro CAS |
24303-06-8 |
|---|---|
Nom du produit |
N-(4-fluorophenyl)pyridine-3-carboxamide |
Formule moléculaire |
C12H9FN2O |
Poids moléculaire |
216.21 g/mol |
Nom IUPAC |
N-(4-fluorophenyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C12H9FN2O/c13-10-3-5-11(6-4-10)15-12(16)9-2-1-7-14-8-9/h1-8H,(H,15,16) |
Clé InChI |
SRPXJYRIMMGYIB-UHFFFAOYSA-N |
SMILES |
C1=CC(=CN=C1)C(=O)NC2=CC=C(C=C2)F |
SMILES canonique |
C1=CC(=CN=C1)C(=O)NC2=CC=C(C=C2)F |
Solubilité |
32.4 [ug/mL] |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

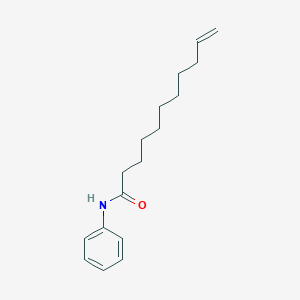
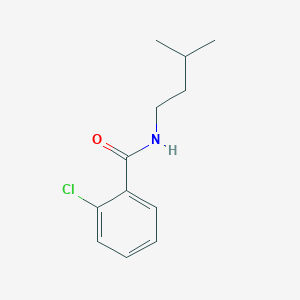
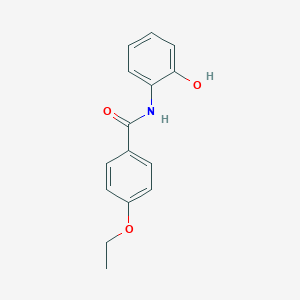
![Butanamide, N-[2,6-bis(1-methylethyl)phenyl]-](/img/structure/B185157.png)
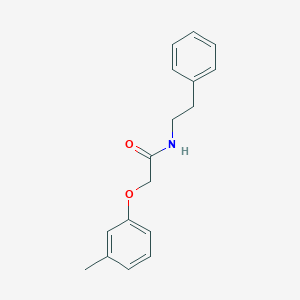
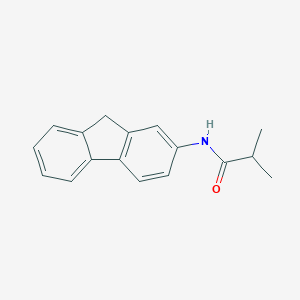

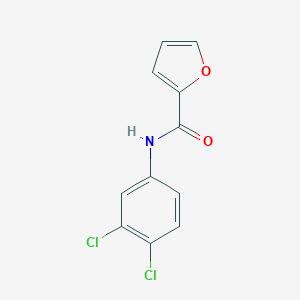

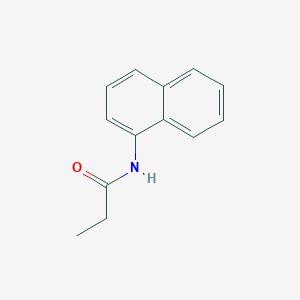
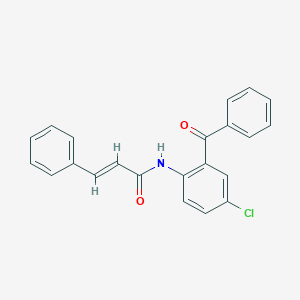
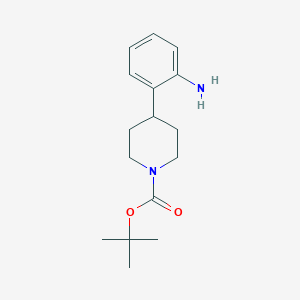
![Methyl 2-[(3-fluorobenzoyl)amino]benzoate](/img/structure/B185173.png)
